4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide
Description
4-Bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide is a benzohydrazide derivative characterized by a brominated benzene core linked to a 4-tert-butyl-substituted thiazole ring via a hydrazide bridge. This compound belongs to a class of acylhydrazones known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Properties
CAS No. |
326004-29-9 |
|---|---|
Molecular Formula |
C14H16BrN3OS |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)11-8-20-13(16-11)18-17-12(19)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
GMTQJWXXCAZJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NNC(=O)C2=CC=C(C=C2)Br |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Benzohydrazide Moiety: The benzohydrazide moiety can be attached through a condensation reaction between the thiazole derivative and benzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and benzohydrazide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
- 2-Bromo-5-Methoxy-N’-[4-(Aryl)-1,3-Thiazol-2-yl]Benzohydrazide Derivatives Derivatives with methoxy and bromine substituents at the 2- and 5-positions of the benzene ring (e.g., from Vijaya Raj et al., 2007) exhibit notable antimicrobial activity. The methoxy group’s electron-donating nature enhances solubility, while bromine’s electron-withdrawing effect may stabilize the hydrazide bond, improving resistance to enzymatic degradation .
D13: 4-Bromo-N′-(3,5-Dibromo-2-Hydroxybenzylidene)-Benzohydrazide
This compound demonstrated potent antifungal activity against Sporothrix brasiliensis (MIC < 1 μg/mL) and efficacy in biofilm disruption. The 3,5-dibromo-2-hydroxybenzylidene moiety enhances membrane penetration and target binding via halogen bonding and hydrogen bonding interactions .4-Bromo-N’-(4-Hydroxy-3,5-Dimethoxybenzylidene)Benzohydrazide (7b)
The hydroxy and methoxy groups at the 3,5-positions improve solubility (melting point: 224–226°C) and hydrogen-bonding capacity, critical for interactions with fungal cell wall components. However, the absence of a bulky tert-butyl group may reduce metabolic stability compared to the target compound .
Structural Modifications and Pharmacological Outcomes
Crystallographic and Electronic Properties
Crystal Packing and Hydrogen Bonding
Compounds like (E)-4-bromo-N’-(2-nitrobenzylidene)benzohydrazide () exhibit planar conformations with dihedral angles <5° between aromatic rings, facilitating tight crystal packing via N–H⋯O hydrogen bonds. In contrast, the tert-butyl group in the target compound likely disrupts planarity, reducing crystallinity but improving solubility .Electronic Effects
Bromine’s electron-withdrawing nature polarizes the hydrazide bond, enhancing reactivity toward nucleophilic targets (e.g., fungal enzymes). Thiazole rings with tert-butyl groups may exhibit increased π-π stacking in hydrophobic environments, as seen in similar sulfonylhydrazide derivatives .
Toxicity and Selectivity
- D13 showed low toxicity in mammalian cells (CC₅₀ > 100 μM), attributed to selective targeting of fungal sphingolipid biosynthesis pathways. The tert-butyl group in the target compound may further reduce off-target interactions due to steric hindrance .
- Pyridine-containing analogs () displayed moderate cytotoxicity (MIC 3.13 μg/mL for bacteria), suggesting that nitrogen-containing heterocycles balance potency and safety .
Biological Activity
4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of a thiazole ring and a bromine atom in its structure contributes to its unique chemical properties, enhancing its reactivity and biological efficacy.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name: 4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide
Biological Activity Overview
The biological activity of 4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide has been investigated through various studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds featuring thiazole rings often exhibit significant antibacterial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Mechanism of Action: The compound inhibits bacterial growth by disrupting essential biochemical pathways, including lipid biosynthesis.
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values as low as 0.015 mg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of 4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide has also been evaluated.
Key Findings:
- Cell Line Studies: Flow cytometry results demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF cells.
- Tumor Growth Suppression: In vivo studies have shown that treatment with this compound can significantly suppress tumor growth in mice models .
Data Tables
| Biological Activity | MIC (mg/mL) | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | 0.015 | N/A | Staphylococcus aureus |
| Anticancer | N/A | 25.72 ± 3.95 | MCF cell line |
Case Studies
-
Antibacterial Efficacy Against MRSA:
A study reported the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value demonstrating superior potency compared to traditional antibiotics like ciprofloxacin. -
In Vivo Tumor Suppression:
In a controlled experiment involving tumor-bearing mice, the administration of the compound resulted in a marked reduction in tumor size compared to untreated controls, suggesting its potential as an anticancer agent.
Research Findings
Recent literature highlights the importance of the thiazole moiety in enhancing the biological activity of benzohydrazide derivatives. For instance, compounds with similar structures have shown promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
